6-Amino-3-bromo-2-methoxybenzoic acid chemical properties
6-Amino-3-bromo-2-methoxybenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Amino-3-bromo-2-methoxybenzoic Acid
Executive Summary
6-Amino-3-bromo-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a highly functionalized building block in modern organic synthesis. Its unique arrangement of an amine, a bromine atom, a methoxy group, and a carboxylic acid on a benzene ring offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical and physical properties, a framework for its spectroscopic characterization, an analysis of its chemical reactivity, and its applications in research and development, particularly in medicinal chemistry and materials science. The information herein is curated for researchers, scientists, and drug development professionals, emphasizing the practical utility and synthetic potential of this versatile compound.
Molecular Structure and Physicochemical Properties
The functionality and utility of 6-Amino-3-bromo-2-methoxybenzoic acid are derived directly from its molecular architecture. Understanding its core structure and physical characteristics is fundamental to its application.
Chemical Structure Analysis
The compound features a benzoic acid backbone with four substituents. The carboxylic acid, methoxy, and amino groups are key hydrogen bond donors and acceptors, influencing solubility and intermolecular interactions. The bromine atom provides a strategic site for cross-coupling reactions, significantly enhancing its synthetic versatility.
Caption: Structure of 6-Amino-3-bromo-2-methoxybenzoic acid.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound. Predicted values are common for specialized research chemicals where extensive experimental data may not be publicly available.
| Property | Value | Reference |
| CAS Number | 1421311-95-6 | |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| Appearance | Typically an off-white to light cream solid | [2] |
| Boiling Point | 365.2 ± 42.0 °C (Predicted) | |
| Density | 1.703 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | 2-8°C, dry environment |
Solubility Profile
A theoretical assessment of the molecule's structure suggests it is likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (methanol, ethanol). The presence of the polar carboxylic acid, amine, and methoxy groups should impart some water solubility, though this is likely limited by the hydrophobic aromatic ring and the large bromine atom. For practical applications, creating stock solutions in DMSO is a standard and recommended starting point.
Spectroscopic Characterization Framework
Rigorous structural confirmation is essential for any research chemical. While a complete, experimentally verified set of spectra for this specific compound is not widely published, this section outlines the expected spectroscopic characteristics and provides a generalized workflow for their acquisition.
Expected Spectroscopic Data
The following characteristics are predicted based on the compound's functional groups.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (2H) appearing as distinct signals in the aromatic region (~6.0-8.0 ppm). - A broad singlet for the amine protons (-NH₂) which may exchange with D₂O. - A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm. - A very broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm), which also exchanges with D₂O. |
| ¹³C NMR | - Six distinct signals for the aromatic carbons. - A signal for the methoxy carbon (~55-60 ppm). - A signal for the carboxylic acid carbonyl carbon (~165-175 ppm). |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300). - N-H stretching from the amine group (~3300-3500). - C=O stretch from the carboxylic acid (~1700). - C-O stretch from the methoxy group (~1250). - C-Br stretch (~500-600). |
| Mass Spec (EI) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |
Generalized Protocol for Spectroscopic Analysis
This protocol provides a self-validating workflow for researchers to confirm the identity and purity of 6-Amino-3-bromo-2-methoxybenzoic acid.
Step 1: Sample Preparation
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NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons from the -NH₂ and -COOH groups.
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FTIR: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
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MS: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile for analysis by techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI).[4]
Step 2: Data Acquisition
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Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher spectrometer to fully resolve proton and carbon signals and their correlations.
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Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
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Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₈H₈BrNO₃).
Step 3: Data Interpretation and Validation
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Compare the acquired spectra with the predicted data outlined in Table 2.
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Ensure the ¹H NMR integration values correspond to the number of protons in the structure.
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Confirm the presence of the M⁺ and M+2 isotopic pattern in the mass spectrum.
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The consistency across all three analytical techniques provides a robust validation of the compound's structure.
Caption: A generalized workflow for spectroscopic validation.
Chemical Reactivity and Synthetic Utility
The value of 6-Amino-3-bromo-2-methoxybenzoic acid lies in its capacity to undergo a wide range of chemical transformations, making it a valuable intermediate.
Analysis of Reactive Sites
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Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the extension of the molecular framework or conjugation to other molecules.
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Amino Group: As a nucleophile, the primary amine can undergo acylation, alkylation, or diazotization reactions, providing another handle for functionalization.
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Carbon-Bromine Bond: This is arguably the most synthetically valuable site. It is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Proposed Synthetic Workflow
A plausible and efficient synthesis of the title compound involves a three-step sequence starting from the commercially available 2-methoxy-6-nitrobenzoic acid. This approach offers good regiochemical control. The immediate precursor is 6-Bromo-3-methoxy-2-nitrobenzoic acid.[5]
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Nitration: Introduction of a nitro group onto 2-methoxybenzoic acid at the 6-position.
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Bromination: Electrophilic bromination of 2-methoxy-6-nitrobenzoic acid. The existing electron-withdrawing groups direct the incoming bromine to the desired 3-position.
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Reduction: Reduction of the nitro group to the primary amine using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or iron powder in acidic medium.
Sources
- 1. 6-Amino-2-bromo-3-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 6-AMino-3-broMo-2-Methoxy-benzoic acid CAS#: 1421311-95-6 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5 | Chemsrc [chemsrc.com]
